![molecular formula C12H13BrN2O2 B592245 tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 192189-16-5](/img/structure/B592245.png)

tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

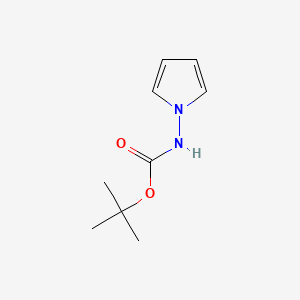

Role in Synthesis of N-heterocycles

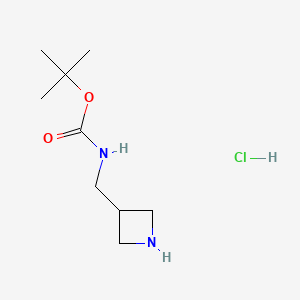

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. They provide a general approach to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic compounds. The methodologies involving tert-butanesulfinamide demonstrate its utility in asymmetric synthesis, highlighting its potential relevance to tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in mediating similar transformations (R. Philip et al., 2020).

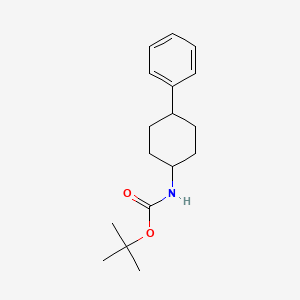

In Medicinal Chemistry and Drug Design

The compound's structural motif is integral in the design of kinase inhibitors, as demonstrated by the versatility of pyrazolo[3,4-b]pyridine scaffolds. These structures, closely related to this compound, are effective in binding to kinase enzymes, a critical target in cancer therapy and other diseases. The scaffold's ability to interact with kinases through multiple binding modes underscores its utility in drug discovery and development (Steve Wenglowsky, 2013).

Contribution to Green Chemistry

The tert-butyl group, a common moiety in this compound, is noted for its role in environmentally friendly chemical processes. For instance, the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors involves tert-butyl groups. This process, relevant for the removal of air and water pollutants, highlights the importance of tert-butyl derivatives in developing green chemistry solutions (L. Hsieh et al., 2011).

Environmental Impact Studies

Research on synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, sheds light on the environmental occurrence, human exposure, and toxicity of these compounds. Understanding the behavior of tert-butyl-based compounds in environmental matrices can inform the design of novel materials with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLRWSJPXZDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725515 | |

| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192189-16-5 | |

| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

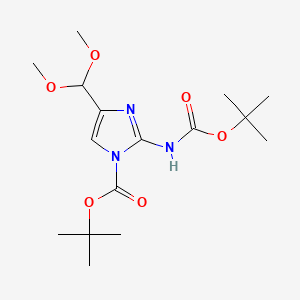

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)

![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)